(S)-3-(Aminooxy)butane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(Aminooxy)butane-1-thiol is an organic compound that contains both an aminooxy group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Aminooxy)butane-1-thiol typically involves the reaction of a suitable precursor with reagents that introduce the aminooxy and thiol functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(Aminooxy)butane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under different conditions.
Reduction: The compound can undergo reduction reactions, particularly at the aminooxy group.
Substitution: The thiol group can participate in substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the aminooxy group.
Substitution: Alkyl halides and other electrophiles can react with the thiol group to form various substituted products.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Sulfonic Acids: Formed from the oxidation of the thiol group under strong conditions.
Thioethers: Formed from substitution reactions involving the thiol group.
Wissenschaftliche Forschungsanwendungen
(S)-3-(Aminooxy)butane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying thiol-containing proteins.
Medicine: Explored for its potential therapeutic applications, particularly in targeting thiol-containing enzymes.
Industry: Used in the development of sensors and other analytical tools due to its unique reactivity
Wirkmechanismus
The mechanism of action of (S)-3-(Aminooxy)butane-1-thiol involves its interaction with thiol-containing molecules. The thiol group can form disulfide bonds with other thiols, while the aminooxy group can participate in various chemical reactions, potentially inhibiting enzymes or modifying proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1-thiol: Lacks the aminooxy group, making it less versatile in certain chemical reactions.
4-Amino-1-butanethiol: Contains an amino group instead of an aminooxy group, leading to different reactivity and applications.
Uniqueness
(S)-3-(Aminooxy)butane-1-thiol is unique due to the presence of both the aminooxy and thiol groups, which confer distinct chemical properties and reactivity. This dual functionality makes it valuable for a wide range of applications in research and industry .
Eigenschaften
Molekularformel |
C4H11NOS |
---|---|
Molekulargewicht |
121.20 g/mol |
IUPAC-Name |
O-[(2S)-4-sulfanylbutan-2-yl]hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c1-4(6-5)2-3-7/h4,7H,2-3,5H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
ZBWASMUZSLYFQT-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](CCS)ON |
Kanonische SMILES |
CC(CCS)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.